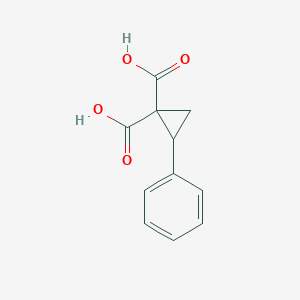

2-phenylcyclopropane-1,1-dicarboxylic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2-phenylcyclopropane-1,1-dicarboxylic acid |

InChI |

InChI=1S/C11H10O4/c12-9(13)11(10(14)15)6-8(11)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15) |

InChI Key |

TYTIFABDVSLOJD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(C(=O)O)C(=O)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylcyclopropane 1,1 Dicarboxylic Acid and Its Ester Derivatives

Direct Cyclopropanation Strategies

Direct cyclopropanation strategies involve the formation of the three-membered ring in a single key step, typically through the reaction of an alkene with a carbene or a carbene equivalent. These methods are often favored for their efficiency and atom economy.

Carbene and Diazo Compound Mediated Cyclopropanation

The reaction of styrene (B11656) with a carbene precursor derived from a malonic ester is a primary method for synthesizing 2-phenylcyclopropane-1,1-dicarboxylic acid esters. Diazo compounds, such as diethyl diazomalonate, have historically been used as carbene precursors in the presence of a metal catalyst. However, due to the hazardous nature of diazo compounds, alternative and safer carbene sources have been developed.

A notable and well-documented method involves the use of a phenyliodonium (B1259483) ylide derived from dimethyl malonate. This ylide serves as a safe and convenient substitute for the corresponding diazo compound. researchgate.net The ylide is generated from dimethyl malonate and iodosobenzene (B1197198) diacetate and can be isolated as a stable solid. researchgate.net Its subsequent reaction with styrene, catalyzed by a rhodium(II) complex, proceeds efficiently to yield dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. researchgate.net This method offers high yields, typically between 92% and 95%, under mild reaction conditions.

Catalytic Systems for Cyclopropane (B1198618) Ring Formation (e.g., Metal-Porphyrin Complexes, Copper(I) Catalysis)

The choice of catalyst is crucial in carbene-mediated cyclopropanation reactions, influencing both yield and stereoselectivity. A range of metal complexes have been explored for this transformation.

Metal-Porphyrin Complexes: Metalloporphyrins, inspired by the catalytic activity of heme-containing enzymes, are effective catalysts for cyclopropanation. acs.org Iron and cobalt porphyrin complexes have shown significant activity. acs.orgiastate.edu For instance, cobalt(II) complexes of D2-symmetric chiral porphyrins have demonstrated high diastereoselectivity and enantioselectivity in the cyclopropanation of styrene derivatives. acs.org These cobalt-based systems can minimize the dimerization of diazo compounds, a common side reaction. acs.org In contrast, iron(III) complexes of the same porphyrin ligand have been found to afford lower yields and enantioselectivity. acs.org Iron(II) porphyrin complexes can also catalyze the cyclopropanation of alkenes with ethyl diazoacetate, producing a useful excess of the trans cyclopropyl (B3062369) ester products. iastate.edu The stereoselectivity of these iron-catalyzed reactions can be influenced by the solvent, with donor solvents leading to higher trans/cis ratios. iastate.edu Osmium porphyrin complexes have also been shown to be highly effective, providing high anti/syn isomer ratios in the cyclopropanation of styrene with ethyl diazoacetate. iastate.edu

Copper(I) Catalysis: Copper(I) complexes are widely used and cost-effective catalysts for cyclopropanation reactions. Chiral copper(I) complexes, particularly those with Schiff base or bispidine ligands, have been successfully employed in the asymmetric cyclopropanation of styrene. researchgate.netresearchgate.net These systems can achieve high enantiomeric excesses (ee). researchgate.netresearchgate.net For example, the use of chiral bispidine ligands with a copper catalyst has yielded up to 91% ee for the cis-cyclopropane derivative and up to 79% ee for the trans isomer. researchgate.net The electronic properties of the ligands can significantly impact the stereoselectivity of the reaction. researchgate.net

Rhodium(II) Catalysis: Rhodium(II) carboxylate complexes are highly efficient catalysts for the cyclopropanation of olefins with phenyliodonium ylides derived from malonates. researchgate.net Specifically, the use of Rh₂(esp)₂, bis[rhodium(α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid)], has been shown to be particularly effective, providing high yields of the desired cyclopropane diester. researchgate.net Chiral dirhodium tetracarboxylate catalysts are also instrumental in asymmetric cyclopropanations, especially for the synthesis of 1-aryl-2-heteroarylcyclopropane-1-carboxylates. nih.gov

Table 1: Comparison of Catalytic Systems for the Cyclopropanation of Styrene

| Catalyst System | Carbene Source | Key Features | Reference(s) |

|---|---|---|---|

| Cobalt(II)-Porphyrin | Diazo Compounds | High diastereoselectivity and enantioselectivity; minimizes diazo dimerization. | acs.org |

| Iron(II)-Porphyrin | Ethyl Diazoacetate | Good trans selectivity; solvent-dependent stereoselectivity. | iastate.edu |

| Osmium-Porphyrin | Ethyl Diazoacetate | High anti/syn isomer ratios. | iastate.edu |

| Copper(I)-Bispidine | Ethyl Diazoacetate | High enantioselectivity for cis and trans isomers. | researchgate.net |

| Rhodium(II)-esp₂ | Phenyliodonium Ylide | High yields under mild conditions; safe alternative to diazo compounds. | researchgate.net |

Indirect Synthesis and Precursor Routes

Indirect methods for the synthesis of 2-phenylcyclopropane-1,1-dicarboxylic acid involve the initial construction of a precursor molecule, which is then transformed into the target cyclopropane structure.

Generation from Malonate Derivatives

A classical approach to cyclopropane synthesis involves the reaction of a malonic ester with a 1,2-dihaloalkane. orgsyn.org In the context of 2-phenylcyclopropane-1,1-dicarboxylic acid, this would conceptually involve the reaction of diethyl malonate with a phenyl-substituted 1,2-dihaloethane. However, a more common indirect route involves the reaction of diethyl malonate with a suitable electrophile to introduce the phenyl-substituted two-carbon unit.

One documented procedure involves the reaction of diethyl malonate with phenylmagnesium bromide (a Grignard reagent) to form a phenyl-substituted malonate intermediate. This intermediate can then undergo cyclization under basic conditions, such as with sodium ethoxide, to form the diethyl 2-phenylcyclopropane-1,1-dicarboxylate. Another approach involves the alkylation of diethyl malonate followed by cyclization. For instance, the synthesis of 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid has been achieved through a sequence starting with the allylation of dimethyl malonate, followed by iodocarbocyclization, azidation, saponification, and reduction. researchgate.net

Transformation of Related Cyclopropane Carboxylic Acid Structures

2-Phenylcyclopropane-1,1-dicarboxylic acid can also be prepared from other cyclopropane derivatives. For example, the hydrolysis of the corresponding diester, such as diethyl 2-phenylcyclopropane-1,1-dicarboxylate, under acidic or basic conditions will yield the dicarboxylic acid. orgsyn.org

Furthermore, transformations of simpler cyclopropane dicarboxylic acids can be envisioned. While not a direct synthesis of the phenyl-substituted target, methods for preparing cyclopropane-1,1-dicarboxylic acid itself are well-established. orgsyn.org These often involve the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a phase-transfer catalyst, followed by hydrolysis. orgsyn.org Subsequent functionalization of the cyclopropane ring at the 2-position to introduce a phenyl group would be a challenging but theoretically possible route.

Stereoselective Synthesis and Kinetic Resolution

The synthesis of enantiomerically pure 2-phenylcyclopropane-1,1-dicarboxylic acid and its derivatives is of significant interest, particularly for pharmaceutical applications. researchgate.net

Asymmetric Cyclopropanation: As mentioned in section 2.1.2, the use of chiral catalysts is a primary strategy for achieving stereoselective synthesis. Chiral cobalt-porphyrin, copper-bispidine, and dirhodium tetracarboxylate catalysts have all been shown to induce high levels of enantioselectivity in the cyclopropanation of styrene. acs.orgresearchgate.netnih.gov The choice of catalyst and reaction conditions can be optimized to favor the formation of a specific enantiomer. For instance, with chiral dirhodium tetracarboxylate catalysts, the enantioselectivity can be highly dependent on the structure of both the catalyst and the diazoacetate substrate. nih.gov

Kinetic Resolution: Kinetic resolution offers an alternative approach to obtaining enantiomerically pure compounds. This technique involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. While specific examples of kinetic resolution for 2-phenylcyclopropane-1,1-dicarboxylic acid are not extensively detailed in the provided context, the kinetic resolution of related compounds, such as trans-2-phenylcyclopropanecarboxylic acid, has been successfully achieved using enzymatic methods. researchgate.net This suggests that similar enzymatic or chemical kinetic resolution strategies could potentially be applied to the dicarboxylic acid or its derivatives.

Enantioselective Approaches to 2-Phenylcyclopropane-1,1-dicarboxylic Acid Derivatives

The direct creation of specific stereoisomers of 2-phenylcyclopropane-1,1-dicarboxylic acid derivatives is primarily achieved through asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. These methods often involve the cyclopropanation of an olefin using a carbene precursor.

A prominent strategy is the use of transition metal catalysts complexed with chiral ligands. For instance, asymmetric catalytic hydrogenation using rhodium catalysts with chiral phosphine (B1218219) ligands, such as DuPHOS, has been successfully applied to produce enantiomerically pure dicarboxylic acids from prochiral precursors. nih.gov While this has been demonstrated for various diamino dicarboxylic acids, the principle extends to other complex cyclopropane structures. nih.gov

Another innovative approach is the chemoenzymatic synthesis of chiral cyclopropyl ketones, which are versatile precursors to other cyclopropane derivatives. rochester.edu In one study, a myoglobin-based biocatalyst was used to perform stereoselective cyclopropanation. rochester.edu The enzyme was capable of resolving a racemic diazo reagent, reacting selectively with the (S)-enantiomer to produce the corresponding cyclopropyl ketone with high diastereoselectivity (96:4 d.r.). rochester.edu This highlights the potential of enzyme-directed synthesis to control the stereochemistry of the cyclopropane ring.

Donor-acceptor cyclopropanes, such as dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, are valuable starting materials for synthesizing more complex molecules. nih.gov Their reactions, often mediated by Lewis acids, can lead to the formation of diverse carbocyclic and heterocyclic compounds, demonstrating their utility as building blocks in organic synthesis. nih.gov

Enzymatic Kinetic Resolution for Chiral Phenylcyclopropane Carboxylic Acids

Enzymatic kinetic resolution is a powerful and environmentally benign method for separating the enantiomers of racemic phenylcyclopropane carboxylic acids and their esters. nih.govwikipedia.org This technique utilizes the stereospecificity of enzymes, typically hydrolases like lipases and esterases, which catalyze the reaction of one enantiomer at a much higher rate than the other. wikipedia.orgmdpi.com

In a typical resolution of a racemic ester of a phenylcyclopropane carboxylic acid, the enzyme selectively hydrolyzes one enantiomer into the corresponding chiral carboxylic acid, leaving the other enantiomer as the unreacted ester. nih.gov This process allows for the separation of both the acid and the remaining ester, providing access to both enantiomers in high optical purity. nih.gov The efficiency of this separation is quantified by the enantiomeric ratio (E-value), where a high E-value indicates excellent selectivity.

Lipases are widely used for these resolutions. For example, Novozyme 435, an immobilized form of Candida antarctica lipase (B570770) B, has demonstrated high enantioselectivity and activity in the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate, a related structure. cjcatal.com Optimal conditions for this reaction were found to be a pH of 7.2 and a temperature of 30°C, achieving a 45.6% yield and an impressive 99.2% enantiomeric excess (ee) for the S-(+)-acid. cjcatal.com Similarly, lipases from Candida rugosa have been employed in biphasic systems containing ionic liquids to enhance enantioselectivity. mdpi.com

Metagenomic screening has also uncovered novel esterases with high selectivity for phenylalkyl carboxylic acid esters. nih.gov In a study screening 83 metagenome-derived enzymes, several esterases were identified that could resolve various phenylalkyl carboxylates with high enantioselectivity, demonstrating the potential of this approach to find biocatalysts for specific substrates. nih.gov

The table below summarizes findings from various studies on the enzymatic kinetic resolution of cyclopropane carboxylic acid derivatives and related structures.

| Enzyme | Substrate | Acylating Agent/Medium | Conversion (c) | Product ee (eeₚ) | E-value | Reference |

| Candida rugosa MY Lipase | 1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate (B1210297) in [EMIM][BF₄]/Toluene | 28.2% | 96.2% | 67.5 | mdpi.com |

| Novozyme 435 | Ethyl-2,2-dimethylcyclopropane carboxylate | Phosphate Buffer (pH 7.2) | 45.6% (Yield) | 99.2% | Not Reported | cjcatal.com |

| Esterase CL1 | Ethyl-3-phenylbutanoate | Phosphate Buffer (pH 7.5) | 47% | 98% | >200 | nih.gov |

| Esterase A3 | Ethyl-3-phenylbutanoate | Phosphate Buffer (pH 7.5) | 48% | 98% | >200 | nih.gov |

| Porcine Kidney Acylase | N-acylamino acids | Aqueous | High (85-90% Yield) | High | Not Reported | wikipedia.org |

Chemical Reactivity and Transformation Mechanisms of 2 Phenylcyclopropane 1,1 Dicarboxylic Acid Systems

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain and the polarization of the carbon-carbon bonds make the cyclopropane ring susceptible to cleavage. This reactivity is typically harnessed through the use of Lewis acids, which coordinate to the acceptor groups and facilitate the formation of a 1,3-dipolar intermediate.

The interaction of 2-phenylcyclopropane-1,1-dicarboxylic acid esters with Lewis acids can lead to several distinct ring-opened products, depending on the specific acid and reaction conditions. The coordination of the Lewis acid to the carbonyl oxygen atoms of the dicarboxylate moiety weakens the adjacent cyclopropane bonds, initiating scission.

One significant pathway involves an SN1-type ring-opening of the bond between the carbon bearing the phenyl group and the carbon with the ester groups. sigmaaldrich.com This generates a stabilized benzylic cation and a malonate enolate, which can then be trapped by various nucleophiles.

Different Lewis acids can direct the reaction towards different outcomes. For instance, the reaction of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates, a related system, with SnCl₄ leads to cyclopentene (B43876) derivatives through a vinylcyclopropane-cyclopentene rearrangement. nih.gov In contrast, using TiCl₄ with the same substrates results in the stereoselective formation of E,E-1,3-diene derivatives via proton elimination after ring opening. nih.gov The choice of Lewis acid is therefore critical in determining the scission pathway and the final product structure.

A common outcome of Lewis acid-mediated ring-opening is the formation of stable malonate derivatives. In the absence of other reagents, isomerization can occur. For example, 2-arylcyclopropane-1,1-dicarboxylates can be isomerized chemo-, regio-, and stereoselectively into E-styrylmalonates using Lewis acids such as Me₃SiOTf, Sn(OTf)₂, or GaCl₃. nih.gov

A specific example is the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with two equivalents of tantalum(V) chloride (TaCl₅). In the absence of an external electrophile, this reaction leads to the formation of dimethyl 2-(2-chloro-2-phenylethyl)malonate. nih.gov This product arises from the opening of the cyclopropane ring and subsequent trapping of the resulting carbocationic intermediate by a chloride ion from the Lewis acid.

| Starting Material | Lewis Acid | Product | Reference |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | TaCl₅ | Dimethyl 2-(2-chloro-2-phenylethyl)malonate | nih.gov |

| 2-Arylcyclopropane-1,1-dicarboxylates | GaCl₃ | E-Styrylmalonates | nih.gov |

Donor-Acceptor Cyclopropane (DAC) Transformations

As a classic donor-acceptor cyclopropane, the 2-phenylcyclopropane-1,1-dicarboxylate system is a versatile three-carbon (C3) synthon for various cycloaddition reactions.

The formal [3+2] cycloaddition of DACs with aldehydes is a well-established and powerful method for synthesizing polysubstituted tetrahydrofurans. nih.gov In this reaction, the Lewis acid-activated cyclopropane acts as a 1,3-dipole that reacts with the aldehyde as the 2π component.

For reactions involving 2-phenylcyclopropane-1,1-dicarboxylate and benzaldehyde, a broad range of Lewis acids have been shown to be effective, including triflates of tin(II), hafnium(IV), copper(II), and scandium(III). nih.gov These reactions typically proceed with high cis-diastereoselectivity for the resulting tetrahydrofurans. nih.gov A study utilizing Sn(OTf)₂ as a catalyst for the reaction between donor-acceptor cyclopropanes and aldehydes demonstrated a one-step procedure for the preparation of 2,5-disubstituted tetrahydrofurans. nih.gov

The reactivity of 2-phenylcyclopropane-1,1-dicarboxylates allows for the construction of complex cyclic systems. As mentioned, the [3+2] cycloaddition with aldehydes is a primary route to highly substituted tetrahydrofurans. nih.govnih.gov

Interestingly, altering the Lewis acid can completely change the reaction pathway from a [3+2] to a formal [4+2] cycloaddition. The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of TaCl₅ does not yield the expected tetrahydrofuran. Instead, it produces substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates in good yields. nih.gov This transformation proceeds via a Friedel-Crafts-type reaction where the opened cyclopropane acts as a three-carbon chain that first adds to the aldehyde and then cyclizes onto the phenyl ring of the aldehyde. This reaction yields chlorinated tetrahydronaphthalenes with a cis-arrangement of the aryl and chlorine substituents. nih.gov

Table: Synthesis of Tetrahydronaphthalene Derivatives Reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with various aromatic aldehydes in the presence of TaCl₅.

| Aromatic Aldehyde | Product | Yield (%) |

| Benzaldehyde | Dimethyl 1-chloro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | 89 |

| 4-Chlorobenzaldehyde | Dimethyl 1,6-dichloro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | 86 |

| 4-Fluorobenzaldehyde | Dimethyl 1-chloro-6-fluoro-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | 87 |

| 4-Methylbenzaldehyde | Dimethyl 1-chloro-6-methyl-4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylate | 83 |

Data sourced from a 2024 study on TaCl₅-mediated reactions. nih.gov

Functional Group Interconversions on 2-Phenylcyclopropane-1,1-dicarboxylic Acid

The carboxylic acid functionalities of 2-phenylcyclopropane-1,1-dicarboxylic acid are key sites for chemical modification. Standard organic transformations can be applied to convert these groups into other functionalities, expanding the synthetic utility of the core structure.

One of the most fundamental interconversions is esterification. The dicarboxylic acid can be converted to its corresponding diester, such as diethyl 2-phenylcyclopropane-1,1-dicarboxylate, through reaction with an alcohol (e.g., ethanol) under acidic catalysis. The diethyl ester is a common substrate in many of the Lewis acid-catalyzed reactions discussed.

The carboxylic acid groups can also be converted into amides. Direct amidation of dicarboxylic acids with amines can be achieved using various modern coupling agents or catalyzed by Lewis acids like Nb₂O₅. acs.org While not specifically detailed for 2-phenylcyclopropane-1,1-dicarboxylic acid, these general methods are applicable. A related transformation involves the synthesis of various N-substituted 2-phenylcyclopropane-1-carboxamides, demonstrating that the cyclopropane moiety is stable to standard amidation conditions.

Furthermore, the ester groups of the dialkyl 2-phenylcyclopropane-1,1-dicarboxylates can be reduced. For instance, reduction of the ester groups can furnish the corresponding diol, (2-phenylcyclopropane-1,1-diyl)dimethanol. This transformation adds another layer of synthetic versatility, allowing for the introduction of hydroxyl functionalities.

Carboxylic Acid Group Derivatization (e.g., Esterification, Amidation, Reduction, Oxidation)

The two carboxylic acid groups on the cyclopropane ring are the primary sites for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds. These transformations follow established principles of carboxylic acid chemistry.

Esterification: The conversion of 2-phenylcyclopropane-1,1-dicarboxylic acid to its corresponding esters is a fundamental derivatization. This reaction is typically achieved through Fischer esterification, where the diacid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). semanticscholar.org The equilibrium of this reaction is driven towards the ester product by using a large excess of the alcohol and/or by removing water as it is formed. semanticscholar.org For example, reaction with ethanol (B145695) would yield diethyl 2-phenylcyclopropane-1,1-dicarboxylate. The diesters, such as the dimethyl and diethyl esters, are common starting materials for further synthetic transformations due to their enhanced solubility in organic solvents compared to the diacid. nih.gov

Amidation: The carboxylic acid groups can be converted to amides through reaction with amines. Direct amidation by heating the dicarboxylic acid with an amine is possible but often requires high temperatures and can be inefficient. More commonly, the carboxylic acids are first activated to enhance their reactivity. This can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the diacid to the more reactive diacyl chloride. The resulting activated intermediate then readily reacts with a primary or secondary amine to form the corresponding diamide. For instance, reaction with two equivalents of a primary amine (R-NH₂) would yield a N,N'-dialkyl-2-phenylcyclopropane-1,1-dicarboxamide. Lewis acids such as TaCl₅ have also been shown to be effective in promoting the amidation of related carboxylic acid esters. nih.gov

Reduction: The reduction of the carboxylic acid groups in 2-phenylcyclopropane-1,1-dicarboxylic acid to primary alcohols affords 2-phenylcyclopropane-1,1-dimethanol. This transformation requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the reagent of choice. chemistrysteps.commasterorganicchemistry.comlibretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemistrysteps.comlibretexts.org The reaction with LiAlH₄ proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed in a subsequent workup step to yield the diol. libretexts.org It is important to note that the aldehyde is an intermediate in this reduction, but it cannot be isolated as it is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol. chemistrysteps.com

Oxidation: The carboxylic acid groups themselves are in a high oxidation state and are generally resistant to further oxidation under standard conditions. The phenyl group, however, can be susceptible to oxidation under harsh conditions, which may lead to ring opening or degradation of the molecule. Specific studies on the controlled oxidation of the carboxylic acid moieties of 2-phenylcyclopropane-1,1-dicarboxylic acid are not extensively documented in the literature.

Table 1: Summary of Carboxylic Acid Group Derivatization Reactions

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄), Heat | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate |

| Amidation | 1. Activating agent (e.g., SOCl₂, oxalyl chloride) 2. Amine (e.g., RNH₂) | N,N'-Disubstituted 2-phenylcyclopropane-1,1-dicarboxamide |

| Reduction | 1. Lithium aluminum hydride (LiAlH₄) in an ether solvent (e.g., THF, diethyl ether) 2. Aqueous workup (e.g., H₃O⁺) | 2-Phenylcyclopropane-1,1-dimethanol |

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of 2-phenylcyclopropane-1,1-dicarboxylic acid can undergo electrophilic aromatic substitution reactions. The cyclopropyl (B3062369) group is known to be an ortho, para-directing activator due to the p-character of its C-C bonds, which can stabilize the arenium ion intermediate through conjugation. However, the two electron-withdrawing carboxylic acid groups attached to the same carbon as the phenyl group will have a deactivating effect on the ring, making these reactions less facile than with simple phenylcyclopropane.

A study on the bromination of the closely related trans-3-phenylcyclopropane-cis-1,2-dicarboxylic acid with bromine water demonstrated that substitution occurs at the para position of the phenyl ring. journals.co.za This suggests that despite the deactivating effect of the carboxyl groups, the directing influence of the cyclopropane ring prevails. The reaction of 2-phenylcyclopropane-1,1-dicarboxylic acid with electrophiles such as nitric acid (for nitration) or halogens in the presence of a Lewis acid (for halogenation) would be expected to yield primarily the para-substituted product, with some potential for the ortho-substituted isomer.

Table 2: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(4-Nitrophenyl)cyclopropane-1,1-dicarboxylic acid |

| Bromination | Br₂/FeBr₃ | 2-(4-Bromophenyl)cyclopropane-1,1-dicarboxylic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-(4-Acylphenyl)cyclopropane-1,1-dicarboxylic acid |

Structural Elucidation and Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton and Carbon-13 NMR for Structural Confirmation

¹H (Proton) and ¹³C (Carbon-13) NMR are fundamental one-dimensional NMR experiments. For 2-phenylcyclopropane-1,1-dicarboxylic acid, one would expect characteristic signals for the phenyl group protons, the cyclopropane (B1198618) ring protons, and the carboxylic acid protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would correspondingly show signals for the phenyl carbons, the cyclopropane carbons, and the carboxyl carbons. The acidic protons of carboxylic acids typically appear as broad signals at a downfield chemical shift, often in the range of 10-12 ppm libretexts.org. The carbons of the carboxyl groups are also characteristically deshielded, appearing in the range of 160-180 ppm libretexts.org. However, specific, experimentally determined chemical shift values and coupling constants for 2-phenylcyclopropane-1,1-dicarboxylic acid are not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling correlations within the molecule, for instance, between the protons on the cyclopropane ring and the benzylic proton.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would indicate through-space proximity between protons, offering insights into the molecule's three-dimensional conformation.

Despite the utility of these techniques, no published studies containing COSY, HSQC, HMBC, or NOESY data for 2-phenylcyclopropane-1,1-dicarboxylic acid could be located.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For 2-phenylcyclopropane-1,1-dicarboxylic acid (C₁₁H₁₀O₄), the expected exact mass could be calculated. Analysis of the fragmentation pattern would likely show characteristic losses, such as the loss of water (H₂O), carbon dioxide (CO₂), and the carboxyl group (COOH), which would support the proposed structure. However, specific mass spectrometry data, including a documented mass spectrum and fragmentation analysis for this compound, is not available in the reviewed literature.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving 2-phenylcyclopropane-1,1-dicarboxylic acid and its analogs, such as its dimethyl ester. These donor-acceptor cyclopropanes are known to undergo ring-opening transformations, which are synthetically valuable for constructing complex molecular architectures.

A notable area of investigation is the (3+2) cycloaddition of donor-acceptor cyclopropanes with aldehydes, a reaction that yields polysubstituted tetrahydrofurans. The stereoselectivity and efficiency of this reaction are often dependent on the choice of a Lewis acid catalyst. nih.gov Computational studies can model the reaction pathways with different catalysts, such as tin(IV), titanium(IV), and aluminum chlorides, which have been shown to be effective for less reactive cyclopropanes. nih.gov

For instance, in the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes mediated by tantalum(V) chloride (TaCl₅), computational models can help to rationalize the formation of substituted tetrahydronaphthalenes instead of the expected tetrahydrofurans. nih.gov A plausible reaction mechanism that can be investigated through quantum chemical calculations involves the initial ring-opening of the cyclopropane (B1198618) by the Lewis acid to form a zwitterionic intermediate. The subsequent reaction pathway, whether it proceeds through a cycloaddition or another route, can be determined by calculating the energies of the transition states and intermediates.

In the absence of an aldehyde, it has been observed that dimethyl 2-phenylcyclopropane-1,1-dicarboxylate reacts with TaCl₅ to yield dimethyl 2-(2-chloro-2-phenylethyl)malonate. nih.gov Quantum chemical calculations can be employed to model the energetics of this process, providing insight into the stability of the intermediates and the barriers to their formation.

The following table summarizes key aspects of reaction energetics that can be investigated using quantum chemical calculations for reactions involving 2-phenylcyclopropane-1,1-dicarboxylic acid derivatives.

| Reaction Aspect | Computational Method | Information Gained |

| Reaction Mechanism | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) | Identification of intermediates and transition states, elucidation of reaction pathways. |

| Catalyst Effects | DFT calculations with explicit catalyst molecules | Understanding the role of Lewis acids in lowering activation barriers and influencing reaction outcomes. |

| Product Selectivity | Transition state energy calculations | Prediction of the kinetically and thermodynamically favored products. |

Molecular Docking Studies of Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable for understanding how molecules like 2-phenylcyclopropane-1,1-dicarboxylic acid might interact with biological targets such as enzymes.

While direct docking studies on 2-phenylcyclopropane-1,1-dicarboxylic acid are not extensively documented in publicly available literature, research on structurally related cyclopropane-1,2-dicarboxylic acids provides a strong framework for how such investigations would proceed. These studies have successfully used computational and spectroscopic methods to investigate the binding of small molecules to enzymes like O-acetylserine sulfhydrylase (OASS), which is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants. nih.gov

Molecular docking simulations can predict the binding mode of 2-phenylcyclopropane-1,1-dicarboxylic acid within the active site of an enzyme. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme. For example, the carboxyl groups of the dicarboxylic acid would be expected to form hydrogen bonds with polar residues, while the phenyl group could engage in hydrophobic or pi-stacking interactions.

Furthermore, computational methods like metadynamics and adaptive sampling can be used to explore the entire unbinding process of a ligand from an enzyme, providing insights into the kinetic rates of binding and unbinding. nih.gov These studies can help identify "hot-spot" residues that are critical for ligand binding and release. nih.gov Targeting these residues through site-directed mutagenesis could be a strategy to engineer enzymes with improved catalytic efficiencies. nih.gov

The following table outlines the types of information that can be obtained from molecular docking studies of 2-phenylcyclopropane-1,1-dicarboxylic acid with a hypothetical enzyme target.

| Interaction Type | Potential Interacting Residues | Computational Output |

| Hydrogen Bonding | Arginine, Lysine, Histidine, Serine, Threonine | Visualization of hydrogen bond networks, calculation of bond distances and angles. |

| Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine | Mapping of hydrophobic contact surfaces, estimation of the desolvation penalty. |

| Electrostatic Interactions | Aspartic Acid, Glutamic Acid, Arginine, Lysine | Calculation of electrostatic potential surfaces, prediction of favorable electrostatic contacts. |

Computational Prediction of Reactivity and Stereochemical Outcomes

Computational chemistry offers powerful tools for predicting the reactivity and stereochemical outcomes of chemical reactions. For molecules like 2-phenylcyclopropane-1,1-dicarboxylic acid, these predictions are crucial for designing synthetic routes that lead to specific stereoisomers.

The stereochemical course of reactions involving cyclopropane derivatives can be complex. For example, in halocyclization reactions, the formation of different stereoisomers can be influenced by the catalyst, solvent, and substrate structure. researchgate.net Computational modeling, often in conjunction with experimental techniques like NMR, can be used to assign the absolute stereochemistry of reaction products. researchgate.net

Quantum chemical modeling can be used to probe the intrinsic diastereoselectivities of reactions. researchgate.net By calculating the energies of different transition states leading to various stereoisomers, it is possible to predict which isomer will be preferentially formed under kinetic control. These calculations can also help to understand how different factors, such as the nature of the electrophile or the polarity of the solvent, influence the stereochemical outcome. researchgate.net

For instance, in the context of asymmetric catalysis, structure-enantioselectivity relationship (SER) studies can be performed computationally to understand how the structure of a chiral catalyst influences the enantioselectivity of a reaction. researchgate.net By systematically modifying the catalyst structure in silico and calculating the corresponding transition state energies, researchers can design catalysts that are optimized for a particular transformation.

The following table summarizes computational approaches used to predict reactivity and stereochemistry.

| Prediction Goal | Computational Method | Key Output |

| Diastereoselectivity | Transition state modeling (DFT, ab initio methods) | Relative energies of diastereomeric transition states, prediction of the major product isomer. |

| Enantioselectivity | Quantum Mechanics/Molecular Mechanics (QM/MM) calculations with chiral catalysts | Enantiomeric excess (ee) predictions, identification of the structural features of the catalyst that control stereoselectivity. |

| Reaction Regioselectivity | Fukui function analysis, electrostatic potential mapping | Prediction of the most reactive sites in a molecule, rationalization of endo/exo selectivity in cyclization reactions. researchgate.net |

Mechanistic Insights into Reactions Involving 2 Phenylcyclopropane 1,1 Dicarboxylic Acid Systems

Elucidation of Catalytic Cycle Pathways (e.g., Metal-Carbenoid Intermediates)

Metal-catalyzed reactions of donor-acceptor cyclopropanes often proceed through pathways that involve the formation of transient, reactive intermediates. While classical metal-carbenoid intermediates are typically generated from diazo compounds, the interaction of metal catalysts with DACs can lead to the formation of related species that dictate the reaction outcome. organicreactions.orgnih.govlibretexts.org

The catalytic cycle for reactions involving 2-phenylcyclopropane-1,1-dicarboxylic acid systems is initiated by the coordination of a transition metal to the molecule. This interaction polarizes and weakens the cyclopropane (B1198618) bonds. The regioselectivity of the subsequent ring-opening is governed by the electronic nature of the substituents. In DACs, the bond between the carbon bearing the donor group (phenyl) and the carbon with the acceptor groups (dicarboxylate) is typically cleaved. This process can lead to the formation of a zwitterionic intermediate, which is stabilized by the metal catalyst.

This metal-stabilized zwitterion can be considered a formal metal-carbenoid equivalent. It possesses both nucleophilic and electrophilic character, allowing it to react with various partners. For instance, in the presence of an alkene, this intermediate can undergo a formal [3+2] cycloaddition to furnish five-membered rings. The metal plays a crucial role throughout the cycle, not only in the initial ring-opening but also in controlling the stereoselectivity of the subsequent bond-forming steps before being regenerated to complete the cycle. nih.govresearchgate.net The reactivity of these intermediates can be tuned by the choice of metal and its associated ligands. libretexts.org

Understanding Lewis Acid Activation and Reaction Routes

Lewis acids are highly effective at activating donor-acceptor cyclopropanes like dimethyl 2-phenylcyclopropane-1,1-dicarboxylate towards ring-opening. uni-regensburg.deresearchgate.net The activation typically begins with the coordination of the Lewis acid to one of the carbonyl oxygens of the dicarboxylate ester groups. This coordination enhances the electron-withdrawing capacity of the ester groups, further polarizing the cyclopropane ring and facilitating its cleavage. nih.gov

Research has shown that the reaction pathway is highly dependent on the nature and strength of the Lewis acid employed. nih.gov For example, in the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aldehydes, two primary routes are proposed:

Route I (Weaker Lewis Acids): With less powerful Lewis acids, the activated cyclopropane acts as a nucleophile, attacking the aldehyde (which is also complexed with the Lewis acid). This pathway often leads to the formation of substituted tetrahydrofurans. nih.gov A broad range of Lewis acids, including triflates of tin(II), hafnium(IV), copper(II), and scandium, have been shown to promote this type of transformation. nih.gov

Route II (Stronger Lewis Acids): A sufficiently strong Lewis acid, such as tantalum(V) chloride (TaCl₅), can promote a rapid rearrangement of the cyclopropane to form a zwitterionic or carbocationic intermediate before it reacts with the aldehyde. nih.gov This distinct intermediate can then engage in different reaction cascades. In a specific case using TaCl₅ and aromatic aldehydes, a novel reaction was observed, yielding substituted tetrahydronaphthalenes through a proposed mechanism involving the capture of a chloride ion from the catalyst system. nih.gov

The table below summarizes the effect of different Lewis acids on the reactions of 2-arylcyclopropane-1,1-dicarboxylates.

| Lewis Acid | Substrate(s) | Observed Product Type / Reaction | Reference |

|---|---|---|---|

| TaCl₅ | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate and Aromatic Aldehydes | Substituted Tetrahydronaphthalenes | nih.gov |

| Sn(OTf)₂, Hf(OTf)₄, Cu(OTf)₂, Yb(OTf)₃, Sc(OTf)₃, Zn(OTf)₂ | 2-Phenylcyclopropane-1,1-dicarboxylate and Benzaldehyde | Substituted Tetrahydrofurans (High Activity) | nih.gov |

| SnCl₄, TiCl₄, AlCl₃ | Vinyl- and Alkyl-substituted DACs and Aliphatic Aldehydes | Substituted Tetrahydrofurans | nih.gov |

| Yb(OTf)₃ | Cyclopropane-1,1-dicarboxylic acid esters and Thiourea | 2-Amino-4,5-dihydrothiophene derivatives | uni-regensburg.de |

| GaCl₃ | 2-Arylcyclopropane-1,1-dinitriles | Formal [3+n]-cycloaddition reactions | researchgate.net |

Enzymatic Reaction Mechanisms and Inhibition Kinetics

Structural analogs of 2-phenylcyclopropane-1,1-dicarboxylic acid have been investigated as modulators of various enzymatic processes due to their ability to mimic natural substrates or intermediates.

Ethylene (B1197577) Biosynthesis Modulators In plants, ethylene biosynthesis proceeds via the pathway: Methionine → S-adenosylmethionine (SAM) → 1-aminocyclopropane-1-carboxylic acid (ACC) → Ethylene. nih.gov The final step is catalyzed by the enzyme ACC oxidase. Compounds that are structural analogs of the substrate ACC can act as inhibitors. Specifically, cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid have been identified as inhibitors of apple ACC oxidase. nih.gov These molecules, sharing the core cyclopropane ring with the natural substrate, are thought to bind to the active site of the enzyme, preventing the conversion of ACC to ethylene. The study of their inhibition patterns provides mechanistic insight into the enzyme's substrate specificity and catalytic action. nih.gov

O-Acetylserine Sulfhydrylase Inhibitors O-acetylserine sulfhydrylase (OASS) is a key enzyme in the cysteine biosynthesis pathway in bacteria and plants, making it an attractive target for the development of new antibacterial agents. tandfonline.comnih.gov A series of substituted 2-phenylcyclopropane carboxylic acids have been rationally designed and identified as potent, nanomolar inhibitors of OASS isoforms (OASS-A and OASS-B) from pathogenic bacteria like Salmonella enterica. tandfonline.comtandfonline.com

The inhibitory mechanism is based on the compound's ability to bind with high affinity to the enzyme's active site, which normally accommodates the C-terminal tail of its partner enzyme, serine acetyltransferase (SAT), to form a regulatory complex called the cysteine synthase. nih.gov By occupying this site, the inhibitors prevent the formation of the functional complex and block cysteine synthesis. Biophysical methods such as fluorescence spectroscopy and saturation transfer difference (STD) NMR have been used to probe the binding mode of these inhibitors, providing further insights into the molecular interactions that drive their high affinity. tandfonline.comtandfonline.com While initial compounds showed high enzymatic activity, they suffered from poor permeability into bacterial cells. Subsequent medicinal chemistry efforts have focused on modifying the inhibitor structure to improve passage through bacterial membranes while retaining nanomolar binding affinity. nih.govnih.gov

The table below summarizes key research findings on these OASS inhibitors.

| Research Focus | Key Finding | Investigative Method(s) | Reference |

|---|---|---|---|

| Initial Inhibitor Design | Substituted 2-phenylcyclopropane carboxylic acids bind with high affinity (nanomolar) to OASS-A and OASS-B isoforms. | Computational Design, Chemical Synthesis, Spectroscopic Approaches | tandfonline.com |

| Biophysical Investigation | Provided insights into the specific binding mode of the small molecule inhibitors to the OASS enzyme active site. | Fluorimetric methods, Saturation Transfer Difference (STD) NMR | tandfonline.com |

| Structure-Activity Relationship (SAR) Refinement | Rational structural modifications were made to improve cell permeability while maintaining nanomolar binding affinity. | Medicinal Chemistry Campaign, Recombinant Enzyme Evaluation | nih.gov |

| Adjuvant Potential | OASS inhibitors with a cyclopropane-carboxylic acid scaffold were shown to be effective colistin (B93849) adjuvants against critical Gram-negative pathogens. | Chemical Synthesis, Microbiological Assays | nih.gov |

Strategic Applications in Advanced Organic Synthesis and Chemical Biology Probes

Role as Chiral Building Blocks in Asymmetric Synthetic Routes

The synthesis of optically pure or enantiomerically enriched compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its absolute configuration. Chiral cyclopropane (B1198618) derivatives are highly sought-after building blocks in asymmetric synthesis due to their rigid framework, which allows for precise spatial arrangement of substituents.

While specific examples detailing the resolution of 2-phenylcyclopropane-1,1-dicarboxylic acid and the subsequent use of its individual enantiomers in asymmetric synthesis are not extensively documented in the reviewed literature, the broader class of chiral cyclopropanes is well-established for its utility. The potential of 2-phenylcyclopropane-1,1-dicarboxylic acid as a chiral building block lies in the separation of its racemic mixture into its constituent enantiomers. This resolution would provide access to enantiomerically pure starting materials for the synthesis of complex chiral molecules. Methods for the chiral resolution of similar cyclopropane carboxylic acids, such as the use of chiral bases to form diastereomeric salts that can be separated by crystallization, have been reported for related structures like pyrimidinyl trans-cyclopropane carboxylic acid. acs.org The separated enantiomers of 2-phenylcyclopropane-1,1-dicarboxylic acid could then serve as versatile intermediates in the synthesis of a wide array of complex and biologically active molecules.

Precursors for Structurally Complex Organic Molecules

The strained three-membered ring of 2-phenylcyclopropane-1,1-dicarboxylic acid and its esters renders them susceptible to ring-opening reactions, providing a powerful tool for the construction of more complex molecular architectures. These donor-acceptor cyclopropanes (DACs), characterized by an electron-donating phenyl group and electron-accepting carboxyl groups, can undergo a variety of transformations under Lewis acid catalysis.

A notable application of a derivative of the title compound, dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, is its reaction with aromatic aldehydes in the presence of tantalum(V) chloride (TaCl₅). nih.gov This reaction proceeds via a formal [3+2] cycloaddition followed by rearrangement to afford substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates in good yields. nih.gov This transformation is significant as it allows for the rapid construction of the tetrahydronaphthalene core, a structural motif present in numerous natural products and biologically active compounds. The reaction exhibits high diastereoselectivity, yielding products with a cis arrangement of the aryl and chlorine substituents in the newly formed cyclohexene (B86901) ring. nih.gov The versatility of this methodology highlights the utility of the 2-phenylcyclopropane-1,1-dicarboxylate scaffold as a precursor for the synthesis of complex carbocyclic frameworks. nih.gov

The synthetic utility of this class of compounds is further demonstrated by the various chemical transformations that diethyl 2-phenylcyclopropane-1,1-dicarboxylate can undergo, including oxidation of the cyclopropane ring to form the corresponding carboxylic acids and reduction of the ester groups to alcohols. These reactions provide additional avenues for the elaboration of the core structure into a diverse range of complex organic molecules.

Development of Chemical Probes for Investigating Enzyme Function in Biological Systems

The structural similarity of cyclopropane-containing molecules to the natural substrates of various enzymes has led to their development as chemical probes and inhibitors for studying biological pathways. Derivatives of 2-phenylcyclopropane-1,1-dicarboxylic acid have shown promise in the investigation of key enzymes involved in plant ethylene (B1197577) regulation and microbial cysteine biosynthesis.

Plant Ethylene Regulation

Ethylene is a crucial plant hormone that regulates a wide range of developmental processes, including fruit ripening, senescence, and stress responses. google.com The final step in ethylene biosynthesis is the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, a reaction catalyzed by ACC oxidase (ACO). google.com Due to the structural analogy between cyclopropane carboxylic acids and ACC, these compounds have been investigated as potential inhibitors of ACO.

Studies on apple ACO have shown that cyclopropane-1,1-dicarboxylic acid (CDA) and trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) act as inhibitors of the enzyme. nih.govresearchgate.net These compounds compete with the natural substrate, ACC, for binding to the active site of ACO, thereby reducing ethylene production. researchgate.net The inhibitory activity of these compounds underscores the potential of 2-phenylcyclopropane-1,1-dicarboxylic acid and its derivatives to serve as chemical probes for studying the mechanism of ACO and for developing new plant growth regulators.

Inhibition of Apple ACC Oxidase by Cyclopropane Derivatives

| Compound | Inhibition Type | Reference |

|---|---|---|

| Cyclopropane-1,1-dicarboxylic acid (CDA) | Inhibitor | nih.govresearchgate.net |

| trans-2-Phenylcyclopropane-1-carboxylic acid (PCCA) | Inhibitor | nih.govresearchgate.net |

Microbial Cysteine Biosynthesis

Cysteine is a vital amino acid for bacteria and plants, and its biosynthesis is essential for their survival. The enzyme O-acetylserine sulfhydrylase (OASS) catalyzes the final step of cysteine biosynthesis and is a potential target for the development of new antimicrobial agents. A series of 2-phenylcyclopropane carboxylic acid derivatives have been designed and synthesized as inhibitors of OASS from Salmonella typhimurium (StOASS).

These compounds have been shown to bind to both isoforms of the enzyme, StOASS-A and StOASS-B, with dissociation constants (Kd) in the nanomolar to low micromolar range. sigmaaldrich.comnih.gov The binding of these inhibitors to the enzyme can be monitored by changes in the fluorescence of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, making them excellent tools for competition-binding experiments and for probing the structure and function of the OASS active site. The development of these potent inhibitors provides a foundation for the design of novel antibacterial agents that target cysteine biosynthesis. sigmaaldrich.com

Inhibition of S. typhimurium O-acetylserine Sulfhydrylase (StOASS) by 2-Phenylcyclopropane Derivatives

| Compound | Target Isoform | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| (1S,2S)-1-(4-methylbenzyl)-2-phenylcyclopropanecarboxylic acid (UPAR415) | StOASS-A | 97.3 ± 6.3 nM | acs.org |

| Various 2-substituted-cyclopropane-1-carboxylic acids | HiOASS-A | Low micromolar range | nih.gov |

Future Research Directions and Emerging Trends

Advancements in Green Chemistry Approaches for Synthesis

The synthesis of cyclopropane (B1198618) structures, including 2-phenylcyclopropane-1,1-dicarboxylic acid, is increasingly benefiting from the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer reagents. carlroth.com

One established method for creating the cyclopropane-1,1-dicarboxylic acid core involves the reaction of a malonic acid derivative, like diethyl malonate, with a 1,2-dihaloethane compound. orgsyn.orggoogle.com Traditional approaches often required harsh reagents and challenging purification steps to separate the product from unreacted starting materials. orgsyn.org However, modern advancements are providing more sustainable alternatives.

Key areas of development include:

Phase-Transfer Catalysis: A significant improvement has been the use of phase-transfer catalysis. This method allows the reaction between diethyl malonate and 1,2-dibromoethane (B42909) to occur in a two-phase system (e.g., aqueous sodium hydroxide (B78521) and an organic reactant mixture), facilitated by a catalyst like triethylbenzylammonium chloride. orgsyn.org This one-pot conversion to the diacid is more efficient and simplifies product isolation. orgsyn.org

Alternative Reagents and Solvents: Research is moving towards replacing hazardous reagents like 1,2-dibromoethane with less toxic alternatives such as 1,2-dichloro compounds. google.com Furthermore, the development of processes that minimize or eliminate harmful organic solvents by using water or recyclable ionic liquids is a major goal. researchgate.net The use of alcoholates as condensation agents, which can be removed and recycled via distillation, also represents a greener approach that improves yield and reduces waste. google.com

Enzymatic and Biocatalytic Methods: A promising frontier is the use of enzymes for synthesizing chiral cyclopropane derivatives. Lipases, for instance, have been successfully used in the kinetic resolution of related cyclopropane compounds, allowing for the preparation of specific enantiomers. researchgate.netbeilstein-journals.org These biocatalytic methods operate under mild conditions and offer high stereoselectivity, which is crucial for pharmaceutical applications. researchgate.net

These green chemistry strategies not only reduce the environmental impact of synthesis but also improve efficiency and yield, making valuable compounds like 2-phenylcyclopropane-1,1-dicarboxylic acid more accessible for research and development. google.com

Discovery of Novel Reactivity Patterns and Synthetic Transformations

The strained three-membered ring of 2-phenylcyclopropane-1,1-dicarboxylic acid and its esters is a source of unique chemical reactivity, making it a valuable building block for creating more complex molecular architectures. Researchers are actively exploring new ways to harness this reactivity.

A notable recent discovery involves the tantalum pentachloride (TaCl₅)-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. When this compound reacts with aromatic aldehydes in the presence of TaCl₅, it undergoes a novel rearrangement and annulation cascade. nih.gov Instead of a simple cyclopropane ring-opening, the reaction yields substituted tetrahydronaphthalene derivatives. nih.gov This transformation represents a new synthetic pathway, demonstrating that the choice of Lewis acid can dramatically alter the reaction outcome. nih.gov

Previous studies with other Lewis acids like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) showed that in the absence of an aldehyde, the cyclopropane ring opens to form a chlorinated malonate derivative. nih.gov The discovery that TaCl₅ can promote a more complex reaction with aldehydes opens up new avenues for synthesizing polycyclic aromatic systems. nih.gov

Future research in this area will likely focus on:

Exploring a Broader Range of Lewis Acids: Systematically investigating various Lewis acids could uncover other unique reactivity patterns, leading to different classes of products from the same starting material. nih.gov

Expanding Substrate Scope: Testing the reaction with a wider variety of substituted phenylcyclopropanes and different types of electrophiles (beyond aromatic aldehydes) will be crucial to understand the versatility of these transformations.

Asymmetric Catalysis: Developing enantioselective versions of these ring-opening and annulation reactions would be a significant step forward, enabling the synthesis of chiral molecules for applications in medicine and biology.

Expanding Applications in Targeted Chemical Biology and Material Science Research

While direct applications of 2-phenylcyclopropane-1,1-dicarboxylic acid itself are still emerging, its structural motifs are highly relevant to both chemical biology and material science, suggesting significant future potential.

In Chemical Biology: Optically pure 2-arylcyclopropane-1-carboxylic acids, which are structurally related to the title compound, are recognized as vital precursors for important pharmaceutical agents. researchgate.net For example, derivatives of 2-phenylcyclopropane are key building blocks for drugs like Ticagrelor, a platelet aggregation inhibitor. researchgate.net The unique, rigid conformation of the cyclopropane ring makes it an attractive "bioisostere" for other chemical groups, allowing for the fine-tuning of a drug molecule's shape and properties to improve its interaction with biological targets. The dicarboxylic acid moiety offers two points for chemical modification, making 2-phenylcyclopropane-1,1-dicarboxylic acid a potentially valuable scaffold for creating libraries of new compounds for drug discovery and for use as probes to study biological processes.

In Material Science: Dicarboxylic acids are fundamental monomers for the synthesis of polymers like polyesters and polyamides. A well-known example from green chemistry is the use of furan-2,5-dicarboxylic acid (FDCA) as a bio-based substitute for terephthalic acid in the production of polyethylene (B3416737) furandicarboxylate (PEF), an alternative to petroleum-based PET. rsc.org

Similarly, 2-phenylcyclopropane-1,1-dicarboxylic acid could serve as a novel monomer. The rigid cyclopropane ring and the bulky phenyl group would be incorporated into the polymer backbone, potentially imparting unique properties such as:

Increased Thermal Stability: The rigid structure could lead to polymers with higher glass transition temperatures.

Modified Mechanical Properties: The introduction of this non-linear, three-dimensional unit could affect the crystallinity and tensile strength of materials.

Optical Properties: The presence of the phenyl group might introduce useful refractive or photoluminescent properties.

Future research will likely involve the synthesis of polyesters and polyamides from 2-phenylcyclopropane-1,1-dicarboxylic acid and its derivatives to explore the properties of these new materials and assess their viability for specialized applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.